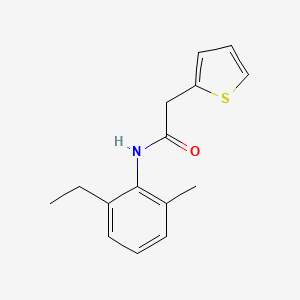

![molecular formula C19H17N5O B5578475 N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves strategic chemical reactions, including ring closure, the Suzuki reaction, hydrolysis, and amidation. These processes result in compounds with significant biological activities, as evidenced by the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, showcasing the methodological diversity and the compound's role as a scaffold in drug discovery (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including the target compound, can be elucidated using techniques such as FT-IR, NMR spectroscopy, MS, and X-ray diffraction. These analyses provide insights into the compound's configuration, electronic structure, and conformational preferences, as demonstrated by studies on similar compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives engage in a variety of chemical reactions, contributing to their diverse chemical properties. This includes participating in cascade reactions that allow for efficient synthesis of N-fused heterocyclic compounds through sequences involving Knoevenagel condensation, Michael reaction, and cyclization steps (Hosseini & Bayat, 2019).

Scientific Research Applications

Synthesis and Antimycobacterial Activity

A novel series of imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, exhibiting significant antimycobacterial activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. The study highlighted compounds with potent scaffolds demonstrating considerable activity and acceptable safety indices against MTB H37Rv, indicating a promising direction for further structure-activity relationship (SAR) studies and potential antitubercular agent development (Kai Lv et al., 2017).

Functionalization Reactions

Research on the functionalization reactions of related chemical structures, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its chloride with 2,3-Diaminopyridine, has provided insight into the synthesis of complex heterocyclic compounds. The studies have explored the mechanisms and yields of these reactions, contributing to the understanding of chemical synthesis techniques and the potential for creating novel compounds with specific properties (İ. Yıldırım et al., 2005).

Antitubercular Agents

Another research focus has been on the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties. These compounds have been evaluated as new anti-TB agents, with many showing excellent in vitro activity against both drug-sensitive MTB strain H37Rv and multidrug-resistant (MDR) MTB clinical isolates. This research underscores the potential of imidazo[1,2-a]pyridine derivatives as promising leads for developing new antituberculosis drugs (Linhu Li et al., 2020).

Cellular Permeability Studies

The investigation into the relative cellular permeability of DNA-binding pyrrole-imidazole (Py-Im) polyamides provided insights into how different linkers affect cellular uptake. This research is crucial for understanding how molecular modifications can influence the bioavailability and effectiveness of potential therapeutic agents (Bo Liu & T. Kodadek, 2009).

Mechanism of Action

Future Directions

The use of this compound in the synthesis of palladium(II) complexes and their application in Heck coupling reactions represents an important area of research in organometallic chemistry . Future research could explore the use of this compound in other types of reactions or its potential applications in other fields.

properties

IUPAC Name |

N-[1-(2-pyrazol-1-ylphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-14(16-5-2-3-6-17(16)24-11-4-9-21-24)22-19(25)15-7-8-18-20-10-12-23(18)13-15/h2-14H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQZYYLUSLLEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

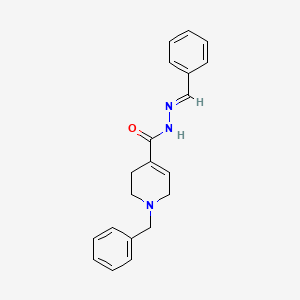

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

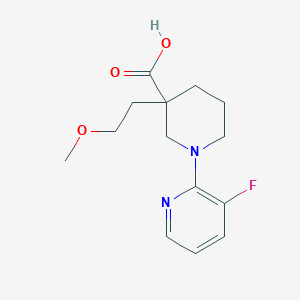

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)